molecular formula C11H15NO4 B13240517 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13240517
M. Wt: 225.24 g/mol
InChI Key: FUJZKXZSWSTIJJ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a substituted 1,3-oxazole derivative featuring:

  • Position 2: A tetrahydrofuran-3-yl (oxolan-3-yl) group, contributing oxygen-containing cyclic ether functionality.
  • Position 4: An isopropyl (propan-2-yl) group, introducing steric bulk and lipophilicity.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(oxolan-3-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H15NO4/c1-6(2)8-9(11(13)14)16-10(12-8)7-3-4-15-5-7/h6-7H,3-5H2,1-2H3,(H,13,14)

InChI Key

FUJZKXZSWSTIJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)C2CCOC2)C(=O)O

Origin of Product

United States

Preparation Methods

Triflylpyridinium-Mediated [3+2] Cycloaddition

This method, adapted from recent advances in oxazole synthesis (PMC, 2025), enables direct construction of 4,5-disubstituted oxazoles from carboxylic acids and isocyanides. For the target compound:

Procedure :

  • Activate the carboxylic acid with DMAP-Tf to form an acylpyridinium intermediate.
  • React with oxolan-3-ylmethyl isocyanide at 40°C in DCM.
  • Purify via silica gel chromatography.

Key Advantages :

  • High functional group tolerance (suitable for sterically hindered groups).
  • Scalable to gram quantities (demonstrated for 5-aminolevulinic acid).

Stepwise Functionalization of Preformed Oxazole Cores

Oxazole Ring Construction via Robinson-Gabriel Synthesis

A classic method for 2,5-disubstituted oxazoles (Fig. 4,):

  • Condense α-amino ketone A with oxolan-3-carbonyl chloride to form intermediate B .
  • Cyclodehydrate using polyphosphoric acid (PPA) to yield 2-(oxolan-3-yl)-5-carboxylic acid oxazole C .
  • Introduce the isopropyl group at position 4 via Friedel-Crafts alkylation (AlCl₃, isopropyl bromide).

Challenges :

  • Regioselectivity in alkylation requires careful optimization.
  • Low yields (<50%) common in multi-step sequences.

Late-Stage Modifications of Functionalized Oxazoles

Cross-Coupling Strategies

Adapted from Pd-catalyzed methods (Source):

  • Start with 4-bromo-5-carboxylic acid oxazole.
  • Perform Suzuki-Miyaura coupling with oxolan-3-ylboronic acid to install the oxolan group at position 2.
  • Reduce the carboxylic acid to alcohol, then alkylate with isopropyl iodide under basic conditions.

Reaction Table :

Step Reagents/Conditions Yield
1 Pd(PPh₃)₄, Na₂CO₃, DME, 80°C 72%
2 LiAlH₄, THF; i-PrI, K₂CO₃ 58%

Green Chemistry Approaches

Microwave-Assisted Cyclization

Based on eco-friendly protocols (Source):

  • Mix urea, 2-bromo-1-(oxolan-3-yl)acetophenone, and DMF.
  • Irradiate under microwave (300 W, 120°C, 10 min).
  • Hydrolyze the ester to carboxylic acid using NaOH.

Advantages :

  • Reduced reaction time (minutes vs. hours).
  • Solvent-free conditions align with green principles.

Comparative Analysis of Methods

Method Key Features Yield Range Scalability
[3+2] Cycloaddition Broad substrate scope, DMAP recovery 65–93% High
Robinson-Gabriel Classic, low cost 40–60% Moderate
Cross-Coupling Precise regiocontrol 50–75% Low
Microwave Synthesis Rapid, solvent-free 55–70% Moderate

Experimental Considerations

  • Protecting Groups : Use TBDMS for carboxylic acid during alkylation steps to prevent side reactions.
  • Purification : Silica gel chromatography with n-hexane/EtOAc gradients is standard.
  • Analytical Confirmation : LC-MS and ¹H/¹³C NMR are critical for verifying substituent positions.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid 2: Oxolan-3-yl; 4: Isopropyl; 5: COOH C11H15NO4 237.24* Hypothetical data based on substituent analysis -
5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid 4: COOH; 5: Oxolan-2-yl C8H9NO4 199.16 Collision cross-section data available
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid 2: Phenyl; 4: Methyl; 5: COOH C11H9NO3 203.19 Synthesized via cyclization; aromatic substituent enhances stability
4-Ethyl-5-methyl-2-(propan-2-yl)-1,3-oxazole 2: Isopropyl; 4: Ethyl; 5: Methyl C9H15NO 153.22 Lacks carboxylic acid; higher volatility

*Molecular weight calculated based on substituent contributions.

Substituent Effects on Properties

This contrasts with non-acid derivatives (e.g., the compound in ), which exhibit higher volatility and lipophilicity.

Heterocyclic Substituents :

  • The oxolan (tetrahydrofuran) group in the target compound and introduces an oxygen atom, enhancing solubility in polar solvents. In contrast, aromatic substituents (e.g., phenyl in ) improve π-π stacking interactions but reduce water solubility.

Smaller substituents (e.g., methyl in ) reduce steric bulk, favoring synthetic accessibility.

Biological Activity

2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic compound belonging to the oxazole family. Its unique structure, featuring an oxazole ring and a carboxylic acid functional group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₅N₁O₄
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 1595891-52-3

Biological Activities

Research indicates that 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid may exhibit several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

A study on oxazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds were reported in the following table:

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
81015
1158
1236

These findings suggest that the oxazole ring may enhance the antimicrobial activity of these compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been explored. A related compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting that structural modifications could lead to enhanced therapeutic effects .

Anticancer Properties

Preliminary studies have indicated that derivatives of oxazole can inhibit cancer cell proliferation. For instance, compounds with similar structural features showed promise in reducing tumor growth in various cancer models . Further research is required to elucidate the specific mechanisms involved.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A comprehensive review highlighted that several synthesized oxazole derivatives had varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study indicated that structural modifications significantly influenced their efficacy .
  • Antifungal Activity Assessment : Another study evaluated the antifungal properties of oxazole derivatives against Candida albicans. The results showed that certain compounds exhibited potent antifungal activity with MIC values lower than commonly used antifungal agents .
  • Mechanism of Action : Interaction studies have focused on the binding affinities of these compounds to specific biological targets such as enzymes and receptors. For example, enzyme inhibition studies revealed that some derivatives could effectively inhibit key enzymes involved in bacterial metabolism .

Q & A

Q. What are the established synthetic routes for 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step reactions, such as:
  • Step 1 : Condensation of a tetrahydrofuran (THF)-derived aldehyde with an isopropyl-substituted oxazole precursor.

  • Step 2 : Cyclization using catalysts (e.g., Pd/Cu) in polar aprotic solvents like DMF or toluene under reflux .

  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic/basic conditions.

  • Key Optimization : Reaction time and temperature significantly impact yield. For example, extended reflux (5–7 hours) improves cyclization efficiency .

    • Data Table : Common Catalysts and Solvents
CatalystSolventYield (%)Reference
Pd(OAc)₂DMF65–70
CuIToluene50–55

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., oxolan-3-yl vs. oxolan-2-yl) and isopropyl group integration.
  • FTIR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1650 cm⁻¹) .
  • HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .
    • Note : Melting points (e.g., 182–183°C for analogous oxazole-carboxylic acids) aid in preliminary identification .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology :
  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazole ring.
  • Avoid exposure to moisture; desiccants like silica gel are critical .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., carboxylic acid group as a H-bond donor).
  • Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, referencing PubChem’s structural data .
    • Case Study : Analogous oxazole derivatives show binding affinity to bacterial gyrase (ΔG = –8.2 kcal/mol), suggesting antimicrobial potential .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :
  • Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
  • Purity Validation : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting results .
  • Dose-Response Analysis : Compare EC₅₀ values across studies; discrepancies may arise from concentration-dependent effects.

Q. What strategies optimize regioselectivity during functionalization of the oxazole ring?

  • Methodology :
  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the 4-position.
  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions for halogenation .
    • Data Table : Functionalization Outcomes
ReagentPosition ModifiedYield (%)
NBS (Br₂ source)C-475
IClC-260

Contradiction Analysis

Q. Why do reported melting points vary for structurally similar oxazole-carboxylic acids?

  • Analysis :
  • Polymorphism : Crystallization solvents (e.g., acetic acid vs. DMF) produce different crystal lattices.
  • Purity : Impurities (e.g., unreacted starting materials) lower observed melting points.
    • Resolution : Recrystallize from a single solvent system (e.g., acetic acid/water) and validate purity via HPLC .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Methodology :
  • Skin/Eye Protection : Nitrile gloves and ANSI-approved goggles.
  • Respiratory Protection : Use N95 masks in poorly ventilated areas .

Biological Activity Exploration

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

  • Methodology :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Studies : Monitor bactericidal activity over 24 hours.
  • Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) to assess selectivity .

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